Cas no 1465287-26-6 (2H-Pyran-4-methanamine, tetrahydro-N,4-bis(2-methoxyethyl)-)

2H-Pyran-4-methanamine, tetrahydro-N,4-bis(2-methoxyethyl)- 化学的及び物理的性質
名前と識別子
-
- 2H-Pyran-4-methanamine, tetrahydro-N,4-bis(2-methoxyethyl)-
- 2-Methoxy-N-((4-(2-methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)ethan-1-amine
- EN300-800495
- (2-methoxyethyl)({[4-(2-methoxyethyl)oxan-4-yl]methyl})amine
- AKOS012202805
- CS-0303458
- 1465287-26-6
-
- インチ: 1S/C12H25NO3/c1-14-7-3-12(4-8-16-9-5-12)11-13-6-10-15-2/h13H,3-11H2,1-2H3
- InChIKey: MTTFRJLQZIIWMK-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(CCOC)(CNCCOC)C1
計算された属性
- せいみつぶんしりょう: 231.18344366g/mol
- どういたいしつりょう: 231.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 0.955±0.06 g/cm3(Predicted)
- ふってん: 297.3±10.0 °C(Predicted)
- 酸性度係数(pKa): 9.09±0.20(Predicted)
2H-Pyran-4-methanamine, tetrahydro-N,4-bis(2-methoxyethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800495-0.5g |
(2-methoxyethyl)({[4-(2-methoxyethyl)oxan-4-yl]methyl})amine |
1465287-26-6 | 95.0% | 0.5g |
$739.0 | 2025-03-21 | |
Enamine | EN300-800495-2.5g |
(2-methoxyethyl)({[4-(2-methoxyethyl)oxan-4-yl]methyl})amine |
1465287-26-6 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
Enamine | EN300-800495-10.0g |
(2-methoxyethyl)({[4-(2-methoxyethyl)oxan-4-yl]methyl})amine |
1465287-26-6 | 95.0% | 10.0g |
$3315.0 | 2025-03-21 | |
Enamine | EN300-800495-0.05g |
(2-methoxyethyl)({[4-(2-methoxyethyl)oxan-4-yl]methyl})amine |
1465287-26-6 | 95.0% | 0.05g |
$647.0 | 2025-03-21 | |
Enamine | EN300-800495-0.1g |
(2-methoxyethyl)({[4-(2-methoxyethyl)oxan-4-yl]methyl})amine |
1465287-26-6 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
Enamine | EN300-800495-1.0g |
(2-methoxyethyl)({[4-(2-methoxyethyl)oxan-4-yl]methyl})amine |
1465287-26-6 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
Enamine | EN300-800495-0.25g |
(2-methoxyethyl)({[4-(2-methoxyethyl)oxan-4-yl]methyl})amine |
1465287-26-6 | 95.0% | 0.25g |
$708.0 | 2025-03-21 | |
Enamine | EN300-800495-5.0g |
(2-methoxyethyl)({[4-(2-methoxyethyl)oxan-4-yl]methyl})amine |
1465287-26-6 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 |
2H-Pyran-4-methanamine, tetrahydro-N,4-bis(2-methoxyethyl)- 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2H-Pyran-4-methanamine, tetrahydro-N,4-bis(2-methoxyethyl)-に関する追加情報
Professional Introduction to Compound with CAS No. 1465287-26-6 and Product Name: 2H-Pyran-4-methanamine, tetrahydro-N,4-bis(2-methoxyethyl)
The compound with the CAS number 1465287-26-6 and the product name 2H-Pyran-4-methanamine, tetrahydro-N,4-bis(2-methoxyethyl) represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a tetrahydropyran ring system combined with functionalized side chains makes it a promising candidate for further exploration in synthetic chemistry and pharmacological research.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, which serve as key scaffolds for drug discovery. The tetrahydropyran moiety is particularly noteworthy, as it is known for its stability and versatility in forming biologically active molecules. The substitution pattern in 2H-Pyran-4-methanamine, tetrahydro-N,4-bis(2-methoxyethyl), specifically the N,N-dialkylated structure, enhances its solubility and metabolic stability, making it an attractive candidate for further derivatization.
One of the most compelling aspects of this compound is its potential role in the development of central nervous system (CNS) therapeutics. The tetrahydropyran ring is frequently found in psychoactive substances due to its ability to cross the blood-brain barrier efficiently. Additionally, the bis(2-methoxyethyl) side chains contribute to lipophilicity, which is crucial for CNS drug design. Recent studies have demonstrated that similar structural motifs are effective in modulating neurotransmitter activity, suggesting that this compound could be a valuable tool for investigating new therapeutic strategies.
The synthesis of 2H-Pyran-4-methanamine, tetrahydro-N,4-bis(2-methoxyethyl) involves a multi-step process that requires precise control over reaction conditions. The formation of the tetrahydropyran core typically involves cyclization reactions followed by functional group transformations. The introduction of the N,N-dialkyl substituents and the bis(2-methoxyethyl) chains necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve these modifications efficiently.
From a mechanistic standpoint, the reactivity of this compound can be attributed to its electron-rich nature due to the presence of multiple alkyl groups and oxygen atoms. This makes it susceptible to various chemical transformations that can be exploited for drug design purposes. For instance, nucleophilic substitution reactions at the nitrogen and oxygen atoms can be used to introduce additional functional groups or link this compound to other pharmacophores.
Recent advancements in computational chemistry have also played a pivotal role in understanding the properties of this compound. Molecular modeling studies have revealed insights into its binding interactions with biological targets such as enzymes and receptors. These studies are crucial for designing derivatives with enhanced potency and selectivity. Furthermore, virtual screening techniques have been used to identify potential lead compounds based on structural similarity to known active molecules.
The pharmacological profile of 2H-Pyran-4-methanamine, tetrahydro-N,4-bis(2-methoxyethyl) is still under investigation; however, preliminary data suggest that it may exhibit properties similar to other tetrahydropyran derivatives. For example, it could potentially modulate serotonin or dopamine receptors, which are implicated in various neurological disorders. The presence of methoxyethyl groups may also contribute to its ability to interact with cytochrome P450 enzymes involved in drug metabolism.
In conclusion,2H-Pyran-4-methanamine,tetrahydro-N,4-bis(2-methoxyethyl) (CAS No. 1465287-26-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting central nervous system disorders. As research continues,this compound is expected to contribute significantly to our understanding of heterocyclic chemistry and its applications in medicine.
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